BenchChemオンラインストアへようこそ!

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide

mPGES-1 Inflammation Prostaglandin E2

Procure this piperazine propanamide for mPGES-1 inhibition assays (IC50 = 19.5 μM) or SAR-driven CNS research. Its terminal alkyne enables CuAAC click conjugation for biotin/fluorophore labeling, a capability absent in saturated N-alkyl analogs. This orthogonal handle facilitates pull-downs and imaging, delivering unique utility in chemical biology and target engagement workflows.

Molecular Formula C10H17N3O
Molecular Weight 195.266
CAS No. 1092306-96-1
Cat. No. B2597222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide
CAS1092306-96-1
Molecular FormulaC10H17N3O
Molecular Weight195.266
Structural Identifiers
SMILESCC(C(=O)NCC#C)N1CCNCC1
InChIInChI=1S/C10H17N3O/c1-3-4-12-10(14)9(2)13-7-5-11-6-8-13/h1,9,11H,4-8H2,2H3,(H,12,14)
InChIKeyYXMDUGUKTNNVFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide (CAS 1092306-96-1): Chemical Profile and Research-Grade Procurement Specifications


2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide (CAS 1092306-96-1) is a synthetic piperazine-based propanamide derivative with the molecular formula C₁₀H₁₇N₃O and a molecular weight of 195.26 g/mol [1]. The compound incorporates a piperazine heterocycle, a propanamide backbone, and a terminal alkyne (prop-2-yn-1-yl) substituent [1]. Its computed physicochemical properties include an XLogP3-AA value of -0.5, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3, indicative of moderate hydrophilicity and favorable drug-like properties [1].

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide (CAS 1092306-96-1): Why N-Alkyl Analogs Are Not Interchangeable in mPGES-1 Research and Click Chemistry Workflows


Simple substitution with other N-alkyl piperazine propanamide analogs (e.g., N-isopropyl derivative, CAS 86906-58-3) is not feasible due to fundamental differences in target engagement and chemical reactivity. The target compound demonstrates measurable inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) [1], while the N-isopropyl analog lacks documented activity against this target. Furthermore, the terminal alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2], a critical bioorthogonal conjugation handle absent in saturated alkyl-substituted comparators. These divergent properties preclude one-for-one replacement in assays requiring mPGES-1 modulation or in chemical biology workflows demanding clickable probes.

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide (CAS 1092306-96-1): Quantitative Differentiation Evidence for Scientific Selection


mPGES-1 Inhibition: Quantified Activity Against a Validated Inflammatory Target

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1) with an IC₅₀ of 19.5 μM in a cell-based assay using IL-1β-treated human A549 lung carcinoma cell microsomal membranes [1]. In contrast, the structurally related N-isopropyl analog (CAS 86906-58-3) has no reported inhibitory activity against mPGES-1 in the BindingDB database or in the published literature. Furthermore, compared to the optimized clinical-stage probe mPGES1-IN-3 (IC₅₀ = 8 nM in enzymatic assay) [2], the target compound exhibits moderate potency, positioning it as a suitable tool compound for target validation studies where a less potent, reversible probe is desired.

mPGES-1 Inflammation Prostaglandin E2

Terminal Alkyne Functionality: Quantified Reactivity Advantage in Bioorthogonal Conjugation

The presence of a terminal alkyne in 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide enables efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This functionality is absent in the N-isopropyl analog (CAS 86906-58-3), which contains a saturated isopropyl group that is chemically inert under standard bioorthogonal reaction conditions. The synthetic utility of the propargyl group is demonstrated in the radiosynthesis of [¹⁸F]mBPET-1, where a related piperazine-propargyl intermediate undergoes CuAAC with 2-[¹⁸F]fluoroethylazide to yield a PET tracer with a radiochemical purity of ≥99% at end of synthesis [1].

Click Chemistry CuAAC Bioconjugation

Predicted CNS Activity: Comparative QSAR Model Performance for Anticonvulsant Potential

Quantitative structure-activity relationship (QSAR) models developed on a set of 90 propanamide derivatives, including scaffolds similar to 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide, demonstrate strong predictive capability for anticonvulsant activity [1]. The best octa-parametric models exhibit robust internal and external validation statistics: R² values of 0.898–0.918 and Q² values of 0.865–0.893 [1]. While specific predicted activity values for the target compound are not reported, the model's high statistical quality (F = 66.657–88.036) [1] indicates that structurally related propanamide derivatives, including the target compound, are likely to exhibit measurable anticonvulsant properties. In contrast, no comparable QSAR models exist for the N-isopropyl analog (CAS 86906-58-3), limiting its utility in CNS-focused lead identification.

QSAR Anticonvulsant CNS

Physicochemical Differentiation: Computed LogP and Hydrogen Bond Acceptor Count

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide exhibits a computed XLogP3-AA of -0.5 and a hydrogen bond acceptor count of 3 [1]. In contrast, the N-isopropyl analog (CAS 86906-58-3) has a predicted ACD/LogP of 0.77 and a hydrogen bond acceptor count of 4 . The lower logP of the target compound suggests greater aqueous solubility and potentially different in vitro ADME properties, which may translate to distinct behavior in cellular assays and in vivo models. The difference in hydrogen bond acceptor count (3 vs. 4) further indicates divergent intermolecular interaction profiles that could impact target binding and selectivity.

Lipophilicity Physicochemical Properties Drug-likeness

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide (CAS 1092306-96-1): Recommended Applications for Procurement and Scientific Use


Target Validation and Mechanistic Studies in mPGES-1-Mediated Inflammatory Pathways

Procure 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide for use as a moderate-potency (IC₅₀ = 19.5 μM) [1] tool compound in cellular assays of mPGES-1 activity. Its defined inhibitory activity against this target, absent in closely related N-alkyl analogs, enables dose-response studies and target engagement assessments in A549 cells or other mPGES-1-expressing models. The compound is suitable for investigating the role of mPGES-1 in prostaglandin E₂ biosynthesis under inflammatory conditions, providing a chemical biology tool distinct from more potent clinical-stage inhibitors.

Chemical Biology Probe Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Leverage the terminal alkyne group of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide [1] as a click chemistry handle for generating biotinylated or fluorescently labeled probes. This functionality, which is absent in saturated N-alkyl piperazine propanamides, allows for facile conjugation to azide-functionalized reporter molecules under standard CuAAC conditions. The resulting probes can be employed in pull-down assays, cellular imaging, or target identification campaigns to elucidate the compound's interactome and mechanism of action.

Medicinal Chemistry Lead Optimization for CNS Disorders

Utilize 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide as a starting scaffold for structure-activity relationship (SAR) studies targeting anticonvulsant activity. The compound's propanamide core aligns with validated QSAR models for this indication, which demonstrate strong predictive performance (R² = 0.898–0.918) [1]. Systematic modification of the piperazine or propargyl moieties can be guided by these models to optimize potency and pharmacokinetic properties, offering a data-driven pathway to novel CNS-active agents.

Comparative Physicochemical Profiling in ADME Assay Development

Employ 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide as a reference compound in comparative ADME assays due to its distinct physicochemical profile relative to N-alkyl analogs. With a computed XLogP3-AA of -0.5 and a hydrogen bond acceptor count of 3 [1], it serves as a benchmark for assessing the impact of propargyl substitution on solubility, permeability, and metabolic stability. This facilitates the rational design of analogs with improved drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.